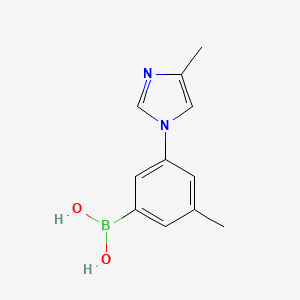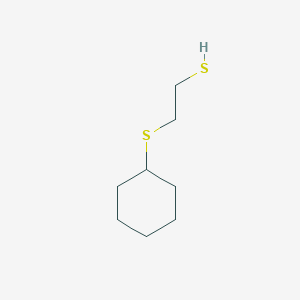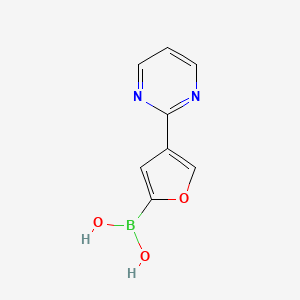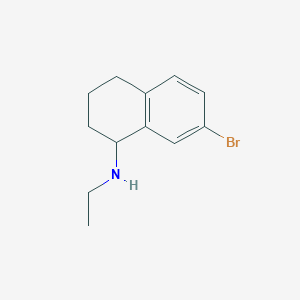
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused ring structure consisting of two benzene rings. The presence of a bromine atom and an ethylamine group in this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of the ethylamine group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The subsequent amination can be achieved through a nucleophilic substitution reaction using ethylamine under basic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
作用機序
The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine involves its interaction with specific molecular targets. The bromine atom and ethylamine group can participate in various binding interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine
- 7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Uniqueness
Compared to its analogs, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is unique due to the presence of the ethylamine group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
特性
CAS番号 |
1303968-33-3 |
|---|---|
分子式 |
C12H16BrN |
分子量 |
254.17 g/mol |
IUPAC名 |
7-bromo-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H16BrN/c1-2-14-12-5-3-4-9-6-7-10(13)8-11(9)12/h6-8,12,14H,2-5H2,1H3 |
InChIキー |
PVVFEDJKLWJOHZ-UHFFFAOYSA-N |
正規SMILES |
CCNC1CCCC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)
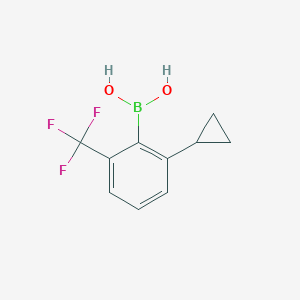


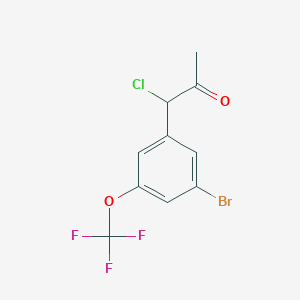
![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
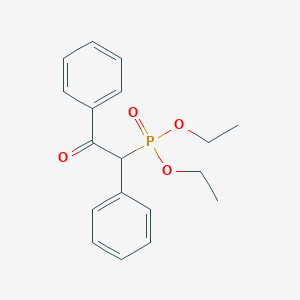
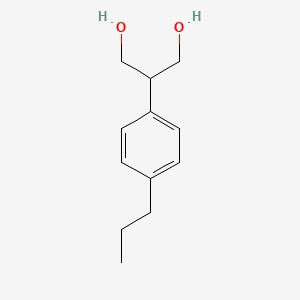

![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
